6-Amino-benzene-1,2,4-triol
CAS No.: 1020719-19-0
Cat. No.: VC13934259
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
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Specification
CAS No. | 1020719-19-0 |
---|---|
Molecular Formula | C6H7NO3 |
Molecular Weight | 141.12 g/mol |
IUPAC Name | 6-aminobenzene-1,2,4-triol |
Standard InChI | InChI=1S/C6H7NO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H,7H2 |
Standard InChI Key | NJEFJNNVVQVGMX-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1N)O)O)O |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s structure is defined by a benzene core with hydroxyl groups at positions 1, 2, and 4, and an amino group at position 6. This arrangement creates a highly polar molecule with multiple hydrogen-bonding sites, influencing its solubility and reactivity. The SMILES notation C1=C(C=C(C(=C1N)O)O)O and InChIKey NJEFJNNVVQVGMX-UHFFFAOYSA-N confirm its tautomeric stability and electronic configuration.
Spectroscopic Data
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NMR: While specific NMR data for 6-amino-benzene-1,2,4-triol are scarce, related compounds like 1,2,4-benzenetriol (CAS 533-73-3) exhibit characteristic aromatic proton signals between δ 6.3–6.6 ppm in DMSO-d₆ .
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IR: Expected O-H (3200–3500 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches, alongside aromatic C=C (1450–1600 cm⁻¹) vibrations .
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Mass Spectrometry: The molecular ion peak at m/z 141.12 corresponds to [M]⁺, with fragmentation patterns dominated by loss of hydroxyl and amino groups .
Synthesis and Production
Synthetic Routes
6-Amino-benzene-1,2,4-triol is synthesized via multi-step protocols, often starting from nitrated benzene derivatives:
Nitration-Reduction-Hydrolysis Sequence
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Nitration: Benzene or substituted benzene derivatives undergo nitration to introduce nitro groups.
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Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro groups to amines.
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Hydrolysis: Acidic or basic conditions cleave protective groups, yielding the final product .
Hydrolysis of 1,2,4-Triacetoxybenzene Derivatives
A demonstrated method involves hydrolyzing 1,2,4-triacetoxybenzene in methanol-water-HCl under reflux (98% yield) . For 6-amino derivatives, precursor functionalization with amino groups is required before hydrolysis.
Table 1: Key Synthesis Conditions
Parameter | Details | Source |
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Starting Material | 1,2,4-Triacetoxybenzene | |
Reagents | Methanol, H₂O, HCl | |
Temperature | Reflux (7 hours) | |
Yield | 98% |
Physical and Chemical Properties
Stability and Reactivity
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Air Sensitivity: Rapid oxidation in air, necessitating inert storage .
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Photolability: Degrades under UV light, requiring amber glassware .
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Reactivity: Participates in electrophilic substitution (e.g., deuteration at positions 3 and 5 in D₂O) .
Hazard | Precaution | Source |
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Toxicity | Use PPE (gloves, goggles) | |
Environmental Impact | Avoid aqueous release | |
Storage | -20°C, inert atmosphere |
Future Research Directions
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